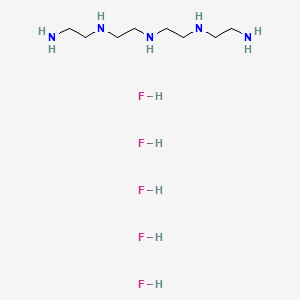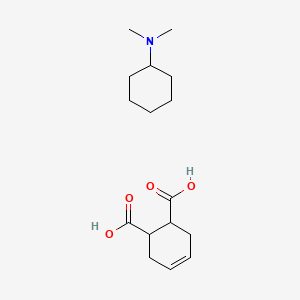
Disodium 4,4'-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) involves multiple steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative through a series of reactions, including nitration, reduction, and cyclization.
Azo Coupling Reaction: The carbazole derivative undergoes azo coupling with diazonium salts derived from sulphanilic acid. This reaction typically occurs under acidic conditions and requires a coupling agent.
Sulphonation: The final step involves sulphonation to introduce sulphonate groups, enhancing the solubility of the compound in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Continuous Processing: Some industries may use continuous processing techniques to improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the conditions.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that interact with the azo groups, leading to changes in their optical properties. The pathways involved are mainly photophysical and photochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 4,4’-bis(2-sulphostyryl)biphenyl (EINECS 280-734-8): Another dye with similar applications but different structural properties.
Uniqueness
Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) is unique due to its specific azo linkage and carbazole core, which impart distinct optical properties and make it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
83803-46-7 |
|---|---|
Formule moléculaire |
C24H15N5Na2O8S2 |
Poids moléculaire |
611.5 g/mol |
Nom IUPAC |
disodium;4-[(2E)-2-[(7E)-1,8-dioxo-7-[(4-sulfonatophenyl)hydrazinylidene]-9H-carbazol-2-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C24H17N5O8S2.2Na/c30-23-19(28-26-13-1-5-15(6-2-13)38(32,33)34)11-9-17-18-10-12-20(24(31)22(18)25-21(17)23)29-27-14-3-7-16(8-4-14)39(35,36)37;;/h1-12,25-27H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b28-19+,29-20+;; |
Clé InChI |
BIPBDKHLLBBFBC-RXDUAVECSA-L |
SMILES isomérique |
C1=CC(=CC=C1N/N=C\2/C(=O)C3=C(C4=C(N3)C(=O)/C(=N/NC5=CC=C(C=C5)S(=O)(=O)[O-])/C=C4)C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1NN=C2C=CC3=C(C2=O)NC4=C3C=CC(=NNC5=CC=C(C=C5)S(=O)(=O)[O-])C4=O)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



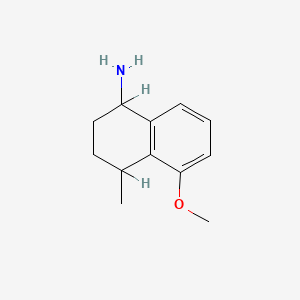
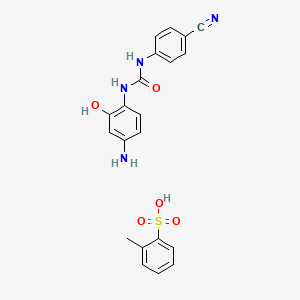
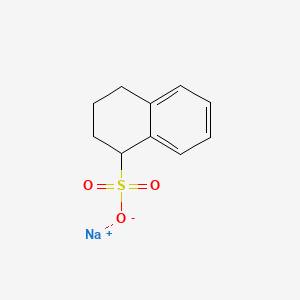
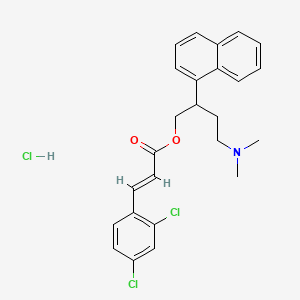


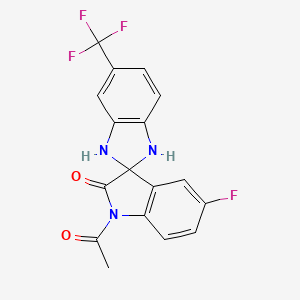

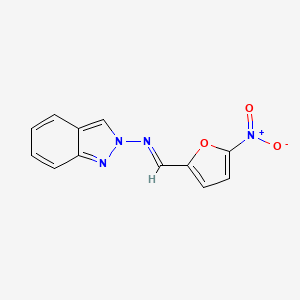
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
